1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
Overview
Description
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Mode of Action
The mode of action of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is not well understood at this time. It’s possible that the compound interacts with its targets in a way that induces changes in cellular processes. More detailed studies are required to elucidate the exact mechanisms .
Biochemical Pathways
Given the complexity of the molecule, it’s likely that it could influence multiple pathways, leading to a variety of downstream effects .
Result of Action
It’s possible that the compound could have a range of effects depending on the specific cellular context and the nature of its interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazoline core structure.
Alkylation: The quinazoline core is then alkylated using methyl iodide to introduce the methyl group at the 3-position.
Amination: The resulting intermediate is subjected to amination with ethylenediamine to introduce the 2-aminoethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Quinazoline-2,4-dione: A structurally related compound with similar biological activities.
3-Methylquinazoline: Shares the quinazoline core but lacks the aminoethyl group.
2-Aminoquinazoline: Contains the amino group but differs in the position and presence of other substituents.
Uniqueness: 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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